molecular formula C20H23N3O3 B2667813 3-(1-(cyclohex-3-enecarbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 2034260-73-4

3-(1-(cyclohex-3-enecarbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2667813
CAS No.: 2034260-73-4
M. Wt: 353.422
InChI Key: WOFOPHFMTICRKH-UHFFFAOYSA-N
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Description

3-(1-(cyclohex-3-enecarbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a complex organic compound featuring a quinazoline core linked to a piperidine ring, which is further substituted with a cyclohexene carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as quinazoline, piperidine, and cyclohexene derivatives.

    Step-by-Step Synthesis:

    Reaction Conditions: These reactions typically require controlled temperatures, specific solvents (e.g., dichloromethane, ethanol), and catalysts (e.g., Lewis acids, bases).

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for large-scale operations. This includes:

    Batch Processing: Using large reactors to handle significant quantities of reactants.

    Continuous Flow Chemistry: For more efficient and scalable production, reducing reaction times and improving yields.

    Purification: Techniques such as crystallization, distillation, and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or ketones.

    Reduction: Reduction reactions can target the quinazoline core or the carbonyl group, potentially yielding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinazoline or piperidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, and other nucleophiles or electrophiles.

Major Products

    Oxidation Products: Epoxides, ketones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in catalytic reactions, facilitating various organic transformations.

    Material Science: Potential use in the synthesis of novel materials with unique properties.

Biology

    Enzyme Inhibition: The compound may inhibit specific enzymes, making it useful in studying biochemical pathways.

    Receptor Binding:

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer, neurological disorders, and infections.

    Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion in biological systems.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

    Pharmaceuticals: As an intermediate in the synthesis of more complex drug molecules.

Mechanism of Action

The compound exerts its effects through various mechanisms, including:

    Enzyme Inhibition: Binding to active sites of enzymes, preventing substrate interaction.

    Receptor Modulation: Interacting with cellular receptors, altering signal transduction pathways.

    DNA Intercalation: Inserting between DNA bases, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents.

    Piperidine Derivatives: Compounds such as piperidine-based alkaloids with various pharmacological activities.

Uniqueness

    Structural Complexity: The combination of quinazoline, piperidine, and cyclohexene carbonyl groups provides unique chemical and biological properties.

This detailed overview highlights the multifaceted nature of 3-(1-(cyclohex-3-enecarbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione, emphasizing its synthetic routes, chemical behavior, and broad range of applications

Properties

IUPAC Name

3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c24-18(14-6-2-1-3-7-14)22-12-10-15(11-13-22)23-19(25)16-8-4-5-9-17(16)21-20(23)26/h1-2,4-5,8-9,14-15H,3,6-7,10-13H2,(H,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFOPHFMTICRKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCC(CC2)N3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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